2-Cyclopropylcyclopropan-1-amine hydrochloride

Description

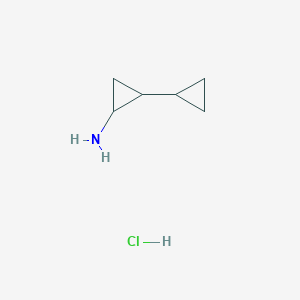

2-Cyclopropylcyclopropan-1-amine hydrochloride is a bicyclic amine compound featuring two cyclopropyl rings directly bonded to an amine group, which is protonated as a hydrochloride salt. Its molecular formula is C₆H₁₁ClN, with a molecular weight of approximately 141.61 g/mol. Cyclopropane rings are known to influence metabolic stability and binding interactions in drug design, making this compound of interest in medicinal chemistry .

Properties

IUPAC Name |

2-cyclopropylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-6-3-5(6)4-1-2-4;/h4-6H,1-3,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHNADOHXYECIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-88-9 | |

| Record name | [1,1′-Bicyclopropyl]-2-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylcyclopropan-1-amine hydrochloride typically involves the Curtius degradation of the corresponding carboxylic acid. The process begins with the preparation of 1-cyclopropylcyclopropane-1-carboxylic acid, which is then subjected to Curtius degradation using the Weinstock protocol. This involves the conversion of the carboxylic acid to an isocyanate intermediate, followed by hydrolysis to yield the amine. The final step involves the deprotection of the amine using hydrogen chloride in diethyl ether to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.

Reduction: Reduction reactions can convert it into cyclopropylamines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Typical reagents include alkyl halides and other electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce cyclopropylamines .

Scientific Research Applications

Synthesis of 2-Cyclopropylcyclopropan-1-amine Hydrochloride

The synthesis of this compound involves several steps, including the use of cyclopropyl derivatives. A notable method includes the Curtius degradation of cyclopropylcarboxylic acids to yield the corresponding amines. For instance, researchers have developed scalable synthetic routes that allow for high-yield production of this compound from commercially available precursors, enhancing its accessibility for research and pharmaceutical applications .

Antiviral Properties

One of the most significant applications of this compound is its role in antiviral therapy. Research indicates that derivatives of this compound exhibit efficacy against Hepatitis C virus (HCV) by inhibiting the NS3 protease, a crucial enzyme for viral replication. The ability to inhibit this protease positions these compounds as potential therapeutic agents in managing HCV infections .

Agrochemical Applications

In addition to its pharmaceutical relevance, this compound has been investigated for its potential as a pesticide. Compounds with a similar bicyclic structure have shown promise as inhibitors against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other agricultural pests. This dual utility underscores the versatility of this compound in both human health and agricultural contexts .

Case Study 1: Hepatitis C Treatment

A study published in Journal of Medicinal Chemistry highlighted the development of novel tripeptide analogs derived from this compound. These compounds demonstrated significant inhibition of HCV replication in vitro, showcasing their potential as therapeutic agents against viral infections .

Case Study 2: Agrochemical Efficacy

Research conducted on the insecticidal properties of cyclopropane derivatives indicated that compounds similar to this compound exhibited effective pest control capabilities. Field trials showed a marked reduction in pest populations when treated with formulations containing these compounds, validating their application in agrochemical formulations .

Data Table: Summary of Applications

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Antiviral Research | Inhibitor of HCV NS3 protease | Effective in vitro inhibition of HCV replication |

| Agrochemical Development | Insecticide and fungicide | Significant reduction in pest populations observed |

| Pharmaceutical Synthesis | Building block for drug development | Scalable synthesis methods developed for high yield |

Mechanism of Action

The mechanism of action of 2-Cyclopropylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl groups in the compound provide a rigid and stable framework, allowing it to bind effectively to its targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-Cyclopropylcyclopropan-1-amine hydrochloride and related cyclopropane-containing amines:

Key Findings:

Structural Differences: Substituent Effects: The target compound’s dual cyclopropyl groups distinguish it from analogs with aromatic (e.g., phenyl, fluorophenyl) or heterocyclic (e.g., pyridinyl, benzoxazolyl) substituents. These groups influence electronic properties, solubility, and steric interactions .

Physicochemical Properties :

- Molecular Weight : The target compound has the lowest molecular weight (~141.61 g/mol) among the listed analogs, which may improve membrane permeability in biological systems.

- Purity and Synthesis : Compounds like 2-(2-Fluorophenyl)cyclopropan-1-amine HCl are reported with 95% purity, suggesting challenges in synthesis that may also apply to the target compound .

Functional and Application Differences: Pharmacological Potential: While memantine HCl is clinically validated for CNS disorders, the target compound’s bicyclic structure could offer novel mechanisms of action, though specific data are lacking . Industrial vs. Pharmaceutical Use: Analogs like 2-Phenyl-1-propanamine HCl have established industrial applications, whereas the target compound remains investigational .

Biological Activity

2-Cyclopropylcyclopropan-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with two cyclopropyl groups attached to an amine, which contributes to its stability and reactivity. The presence of these cyclopropyl moieties may enhance its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The rigid cyclopropyl framework allows for effective binding to these targets, potentially modulating their activity. This modulation can lead to various biochemical effects, including inhibition or activation of enzymatic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing cyclopropane structures. For example, derivatives of cyclopropanamine have shown promising results against bacteria and fungi:

| Compound | Target | MIC (μg/mL) | Activity |

|---|---|---|---|

| F7 | Staphylococcus aureus | 128 | Moderate |

| F5 | Escherichia coli | 32 | Moderate |

| F9 | Candida albicans | 16 | Excellent |

These findings suggest that this compound could possess similar antimicrobial properties, warranting further investigation into its efficacy against various pathogens .

Antiviral Activity

The compound is also being explored for its antiviral potential. Research indicates that cyclopropane derivatives can interfere with viral replication processes, making them candidates for antiviral drug development . The specific mechanisms by which this compound exerts antiviral effects are still under investigation.

Case Studies

A notable study investigated the synthesis and biological evaluation of several amide derivatives containing cyclopropane. Among these, certain derivatives demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized molecular docking to analyze binding affinities with target proteins, providing insights into the structure-activity relationship (SAR) that could guide future drug design efforts .

Comparative Analysis

This compound can be compared with other similar compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| Cyclopropylamine | Simpler structure | Limited reactivity |

| Cyclopropylmethylamine | Methyl substitution increases lipophilicity | Moderate antibacterial activity |

| This compound | Dual cyclopropyl structure enhances stability and reactivity | Potentially high efficacy in antimicrobial and antiviral activities |

This comparison illustrates the unique advantages that this compound may offer in medicinal chemistry applications.

Q & A

Q. What are the established synthetic routes for 2-Cyclopropylcyclopropan-1-amine hydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves three key steps:

Cyclopropylation : Introduce the cyclopropyl group via [3+2] cycloaddition using diazo compounds (e.g., diazomethane) and catalysts like rhodium(II) acetate .

Amination : React the cyclopropane intermediate with ammonia or alkylamines under high-pressure hydrogenation (e.g., 5–10 atm H₂, Pd/C catalyst) to form the primary amine .

Salt Formation : Treat the free amine with concentrated HCl in anhydrous ethanol to precipitate the hydrochloride salt .

- Key Considerations :

- Purification via recrystallization (ethanol/ether) improves purity (>95%) .

- Monitor reaction progress using TLC (silica gel, Rf ~0.3 in ethyl acetate) or GC-MS .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for cyclopropyl proton signals at δ 0.5–1.5 ppm and amine protons at δ 1.8–2.5 ppm .

- ¹³C NMR : Cyclopropyl carbons appear at δ 8–12 ppm; confirm salt formation via chloride counterion integration .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 130.1 (free amine) and [M+Cl]⁻ at m/z 149.7 (hydrochloride) .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 50.5%, H: 8.7%, N: 9.4%, Cl: 23.8%) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The cyclopropane ring introduces angle strain (60° bond angles), increasing susceptibility to ring-opening reactions. For example:

- Nucleophilic Attack : React with Grignard reagents (e.g., MeMgBr) to form substituted amines; monitor regioselectivity via DFT calculations (e.g., B3LYP/6-31G*) .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying temperatures (ΔG‡ ~45–60 kJ/mol) .

- Comparative Analysis : Contrast reactivity with non-cyclopropyl analogs (e.g., 2-methylpropan-1-amine HCl) to isolate steric contributions .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60–85%) across studies?

- Methodological Answer : Address variability through:

- Design of Experiments (DoE) : Apply factorial design to test variables (catalyst loading, temperature, solvent polarity). For example, optimize Rh(II) catalyst concentration (0.5–2 mol%) .

- In Situ Monitoring : Use ReactIR to track intermediate formation and identify bottlenecks (e.g., diazo decomposition vs. cyclopropane stability) .

- Reproducibility Protocols : Validate methods using PubChem’s PISTACHIO/BKMS_METABOLIC databases to cross-reference reaction conditions .

Q. How can computational modeling predict the compound’s stability under physiological conditions (e.g., pH 7.4, 37°C)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvation in water/plasma using AMBER or GROMACS. Key parameters include:

- Hydrolysis Half-Life : Predict degradation pathways (e.g., cyclopropane ring opening) via transition-state modeling .

- pKa Prediction : Use COSMO-RS to estimate amine protonation (predicted pKa ~9.2) and salt dissociation .

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks; analyze degradation products via HPLC-MS .

Applications in Academic Research

Q. What role does this compound play in studying enzyme inhibition mechanisms?

- Methodological Answer :

- Target Identification : Screen against kinase libraries (e.g., EGFR, CDK2) using fluorescence polarization assays (IC₅₀ ~5–20 µM) .

- Binding Mode Analysis : Perform X-ray crystallography (resolution ≤2.0 Å) to resolve interactions between the cyclopropyl group and hydrophobic enzyme pockets .

- Structure-Activity Relationship (SAR) : Modify cyclopropane substituents and measure ΔΔG binding via isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.